molecular formula C15H29N3O4 B12977916 tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B12977916
M. Wt: 315.41 g/mol
InChI Key: ZRHMJNUBQJZECJ-OAHLLOKOSA-N
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Description

Tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a compound with a complex structure. Let’s break it down:

Preparation Methods

The synthesis of tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves introducing the tert-butoxycarbonyl (Boc) protecting group onto the amino group. Here’s a straightforward method:

    Direct Introduction via Flow Microreactor Systems: Researchers have developed a sustainable method for introducing the Boc group directly into various organic compounds using flow microreactors.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Hydrolysis: Removal of the Boc group under acidic conditions yields the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction/Oxidation: The pyrrolidine ring may undergo reduction or oxidation processes.

Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing/oxidizing agents. Major products depend on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential drug candidate. Researchers explore its pharmacological properties, such as anti-inflammatory or antitumor effects.

    Peptide Synthesis: The Boc group facilitates peptide synthesis by protecting amino groups during coupling reactions.

    Biocatalysis: Investigating its role in enzymatic transformations.

Mechanism of Action

    Target Proteins: The compound may interact with specific proteins, affecting cellular processes.

    Pathways: It could modulate metabolic pathways or signal transduction cascades.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this compound’s reactivity and applications with related structures.

Biological Activity

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2306246-55-7
  • Molecular Formula : C15H29N3O4
  • Molecular Weight : 315.42 g/mol
  • Purity : ≥ 97% .

The structure of this compound features a pyrrolidine ring with multiple functional groups that enhance its solubility and biological activity. The presence of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amine during synthesis and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Boc-pyrrolidine exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that modifications to the pyrrolidine core can enhance antimicrobial potency .

Enzyme Inhibition

Boc-pyrrolidine has been evaluated for its potential as an enzyme inhibitor. In particular, structure-activity relationship studies have demonstrated that modifications to the amino and carboxyl groups can significantly affect binding affinity and inhibition efficacy against specific enzymes involved in metabolic pathways .

Case Studies

  • Antiviral Properties : A study explored the antiviral efficacy of pyrrolidine derivatives against HIV protease. The results indicated that certain modifications to the pyrrolidine structure led to increased inhibition of viral replication, highlighting the potential of Boc-pyrrolidine as a scaffold for developing antiviral agents .
  • Cancer Research : Research has also focused on the application of Boc-pyrrolidine in cancer therapy. Compounds derived from this structure have been tested for their ability to inhibit kinases involved in cancer progression. One study reported that a derivative exhibited selective inhibition of hematopoietic progenitor kinase 1 (HPK1), which is implicated in various cancer pathways .

Structure-Activity Relationship (SAR)

The SAR studies conducted on Boc-pyrrolidine derivatives reveal critical insights into how structural modifications can enhance biological activity:

ModificationEffect on Activity
Addition of halogensIncreased potency against certain enzymes
Alteration of amineEnhanced solubility and bioavailability
Variations in BocInfluence on receptor binding affinity

These findings underscore the importance of chemical modifications in optimizing the pharmacological profiles of pyrrolidine-based compounds.

Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1

InChI Key

ZRHMJNUBQJZECJ-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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